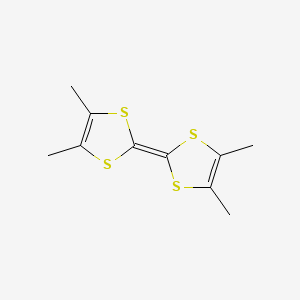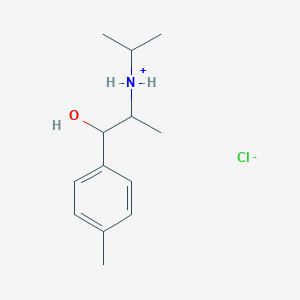
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by a tetrahydropyridine ring substituted with a 4-ethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-ethylbenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form more saturated tetrahydropyridine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: More saturated tetrahydropyridine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved can include modulation of neurotransmitter systems or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-Ethylphenol: A related compound with a similar aromatic structure but lacking the tetrahydropyridine ring.
4-Vinylphenol: Another related compound with a vinyl group instead of the ethyl group.
Uniqueness
4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine is unique due to its combination of the tetrahydropyridine ring and the 4-ethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H17N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h3-7,14H,2,8-10H2,1H3 |
InChI 键 |
ZQNRDVQYZGESMB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)


![1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride](/img/structure/B12092109.png)



![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)


methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)

![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)
